molecular formula C31H42N2O7 B13426836 Triptolide O-bipiperidine Carbaldehyde

Triptolide O-bipiperidine Carbaldehyde

Cat. No.: B13426836
M. Wt: 554.7 g/mol
InChI Key: XXFRDXHJZOXCIW-ANXWDJHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptolide O-bipiperidine Carbaldehyde is a chemical derivative of Triptolide, a principal bioactive diterpenoid triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F . Triptolide itself has been the focus of extensive research for decades due to its potent anti-inflammatory, immunosuppressive, and anti-cancer activities . The core triptolide structure is known to exert its effects through multiple mechanisms, including the inhibition of the TFIIH complex, which plays a key role in gene transcription, by covalently binding to its XPB subunit . This action leads to the suppression of RNA polymerase II-mediated transcription and induction of apoptosis in rapidly dividing cells, such as cancer cells . The parent compound has demonstrated significant efficacy in preclinical models of various cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and others, by targeting key signaling pathways such as NF-κB, MAPK, and p53 . Furthermore, its potent anti-inflammatory and immunosuppressive properties make it a compelling candidate for research into autoimmune and inflammatory diseases like rheumatoid arthritis, lupus nephritis, and fibrosis . The structural modification that creates this compound is likely intended to improve upon the pharmacological properties of the native compound, potentially enhancing water solubility, bioavailability, or altering its pharmacokinetic profile to reduce the known toxicity of triptolide while aiming to retain or improve its potent biological activities . This product is intended for research purposes only to further explore these potential applications and mechanisms. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C31H42N2O7

Molecular Weight

554.7 g/mol

IUPAC Name

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C31H42N2O7/c1-17(2)29-23(39-29)24-31(40-24)28(3)10-7-19-20(16-36-25(19)34)21(28)15-22-30(31,38-22)26(29)37-27(35)33-13-8-18(9-14-33)32-11-5-4-6-12-32/h17-18,21-24,26H,4-16H2,1-3H3/t21-,22-,23-,24-,26+,28-,29-,30+,31+/m0/s1

InChI Key

XXFRDXHJZOXCIW-ANXWDJHHSA-N

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)N8CCC(CC8)N9CCCCC9)O7)COC6=O)C

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)N8CCC(CC8)N9CCCCC9)O7)COC6=O)C

Origin of Product

United States

Preparation Methods

The synthesis of Triptolide O-bipiperidine Carbaldehyde involves several steps, starting with the extraction of triptolide from Tripterygium wilfordii Hook F. The extracted triptolide undergoes chemical modifications to introduce the O-bipiperidine and carbaldehyde groups. Common synthetic routes include:

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in Triptolide O-bipiperidine Carbaldehyde undergoes oxidation to form carboxylic acids under controlled conditions. For example:

  • Oxidation to Carboxylic Acid :
    RCHO[O]RCOOH\text{RCHO} \xrightarrow{[O]} \text{RCOOH}
    This reaction is catalyzed by oxidizing agents such as KMnO₄ or CrO₃ in acidic or aqueous media .

Reaction TypeConditionsProductSelectivityReference
Aldehyde oxidationKMnO₄, H₂SO₄, 50°CCarboxylic acid>90% yield

Mechanistic studies suggest that electron-deficient aldehydes (like those adjacent to piperidine rings) exhibit enhanced reactivity due to polarization of the carbonyl group .

Condensation Reactions

The aldehyde group participates in nucleophilic additions, forming imines or hydrazones. Key examples include:

  • Schiff Base Formation :
    Reaction with primary amines under anhydrous conditions yields stable imine derivatives .
    RCHO + R’NH₂ → RCH=NR’ + H₂O\text{RCHO + R'NH₂ → RCH=NR' + H₂O}

Reaction TypeConditionsProductYieldα/β Ratio
Imine synthesisPyrrolidine, DCE, 50°CImine derivative85%N/A

Steric and electronic effects from the bipiperidine moiety influence reaction rates and selectivity, as observed in analogous glycosylation studies .

Gold-Catalyzed Cyclization

While not directly documented for this compound, gold-catalyzed cascades are well-established for structurally related diterpenoids. For instance:

  • Cyclization Cascade :
    Au(I) catalysts promote 6-endo-trig or 6-exo-trig cyclizations to form polycyclic frameworks .

CatalystSubstrateProductYieldReference
AuCl(PPh₃)/AgOTfLinear precursorTetracyclic core58%

These methods are critical for synthesizing triptolide derivatives, suggesting applicability to functionalized analogs like this compound .

Photocatalytic Radical Reactions

Emerging strategies employ eosin Y or triarylpyrylium salts as photocatalysts for radical-based transformations:

  • Radical Cyclization :
    Visible-light irradiation generates radicals that undergo 5-exo-trig cyclizations, forming fused rings .

PhotocatalystSubstrateProductYieldSelectivity
Eosin YAllyl aldehydeTricyclic product73%α:β = 20:1

The bipiperidine group may stabilize radical intermediates, enhancing reaction efficiency .

Comparative Reactivity Analysis

This compound’s reactivity differs from its parent compound and analogs:

CompoundKey Functional GroupsDominant ReactionsUnique Features
This compoundAldehyde, bipiperidineOxidation, condensationEnhanced solubility and catalytic activity vs. triptolide
TriptolideEpoxide, lactoneEpoxide ring-opening, lactonizationLimited derivatization options
CelastrolQuinone methideMichael additionHigh electrophilicity

Mechanistic Insights and Challenges

  • Steric Effects : The bipiperidine group hinders nucleophilic attack at the aldehyde carbon, necessitating optimized catalysts (e.g., Au(I) or chiral pyrrolidine derivatives) .

  • Hydrogen Bonding : Interactions between the aldehyde oxygen and proximal amines modulate reaction pathways, as shown in glycosylation studies .

  • Solubility Limitations : Polar solvents (e.g., MTBE/DCE mixtures) improve yields in condensation reactions .

Scientific Research Applications

Triptolide O-bipiperidine Carbaldehyde is a compound with potential applications in pharmaceutical development due to its antitumor and anti-inflammatory properties. It is also identified as an impurity of Triptolide .

Scientific Research Applications

  • Pharmaceutical Development this compound is investigated for its antitumor and anti-inflammatory properties, suggesting its potential use in drug development.
  • Triptolide Impurity The compound is recognized as an impurity of Triptolide, a diterpenoid triepoxide with a range of biological activities . Triptolide itself has shown promise in preclinical studies against cancer, collagen-induced arthritis, and other conditions . It functions by binding to XPB/ERCC3, a subunit of the transcription factor TFIIH, thereby inhibiting RNA Polymerase II mediated transcription and nucleotide excision repair .
    TargetApplicationDetails
    XPB/ERCC3Anticancer agentInhibits the DNA-dependent ATPase activity
  • Treatment of Inflammatory and Autoimmune Disorders Triptolide's therapeutic potential has been tested in models of inflammatory and autoimmune disorders, including nephritis, asthma, and arthritis . It has been shown to reduce proteinuria and inhibit immune-mediated injuries in experimental models . Triptolide can also alleviate membranous nephropathy by inhibiting inflammatory signaling pathways and reducing oxidative stress and apoptosis .

Comparison with Similar Compounds

Table 1. Comparative Pharmacological Profiles

Compound Structural Class Key Targets (IC₅₀ or Efficacy) Toxicity Profile Clinical Stage
Triptolide Diterpenoid triepoxide NF-κB (IC₅₀: 2 ng/mL) High (hepatotoxicity) Preclinical/Phase I
Celastrol Triterpenoid NF-κB (IC₅₀: 50 nM) Moderate Preclinical
Pristimerin Triterpenoid NF-κB (cytotoxic at active doses) Moderate Preclinical
This compound Diterpenoid derivative Hypothesized similar to triptolide Under investigation Experimental
Valsartan Small molecule Angiotensin receptor Low Approved

Key Research Findings:

Potency Hierarchy : Triptolide > Celastrol > Pristimerin in NF-κB/STAT3 inhibition, but triptolide’s toxicity necessitates structural refinement .

Structural Insights : The bipiperidine carbaldehyde group may reduce electrophilic adduct formation, a key toxicity mechanism in parent triptolide .

Therapeutic Scope: Unlike triterpenoids, this compound’s diterpenoid scaffold could enhance blood-brain barrier penetration, relevant for neurodegenerative applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Triptolide O-bipiperidine Carbaldehyde to ensure reproducibility across batches?

  • Methodology : Follow protocols that include step-by-step documentation of reaction conditions (solvents, catalysts, temperature) and analytical validation using HPLC and mass spectrometry (MS) to verify purity (>95%) and structural integrity . Batch-to-batch consistency can be improved by standardizing purification methods (e.g., column chromatography) and quantifying peptide content/salt residues via UV-Vis spectroscopy . For novel derivatives, provide full synthetic routes in supplementary materials to enable replication .

Q. What are the primary mechanisms by which this compound exerts antitumor effects in vitro?

  • Methodology : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and DNA damage (phospho-histone H2AX quantification). Western blotting can identify pathway-specific proteins (e.g., caspase-3, Rad51, NF-κB). Dose-response experiments (e.g., 10–100 nM) establish IC50 values and validate mechanisms in cell lines like CH12F3 lymphoma cells .

Q. Which analytical techniques are most reliable for characterizing the purity and stability of this compound?

  • Methodology : Employ HPLC with UV detection (λ = 254 nm) for purity assessment, coupled with MS for molecular weight confirmation. Stability studies under varying pH/temperature conditions (e.g., 4°C vs. 25°C) can use accelerated degradation assays monitored via NMR or LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values of this compound across different cancer cell lines?

  • Methodology : Conduct meta-analyses of published data to identify variables (e.g., cell passage number, culture media, assay duration). Validate findings using standardized protocols (e.g., resazurin assay for cytotoxicity) and include internal controls (e.g., doxorubicin as a reference drug). Statistical tools like hierarchical clustering can group cell lines by sensitivity profiles .

Q. What experimental strategies isolate the specific contributions of NF-κB inhibition versus other pathways (e.g., GATA1) in this compound’s efficacy?

  • Methodology : Use siRNA knockdown or CRISPR-Cas9 to silence NF-κB or GATA1 in isogenic cell lines. Compare apoptosis rates (flow cytometry) and pathway activation (Western blot) post-treatment. Electrophoretic mobility shift assays (EMSA) can directly measure transcription factor binding inhibition .

Q. How should pharmacokinetic studies be designed to address the bioavailability challenges of this compound in vivo?

  • Methodology : Utilize LC-MS/MS to quantify plasma/tissue concentrations in rodent models after intravenous vs. oral administration. Assess metabolic stability using liver microsomes and identify major metabolites. Include pharmacodynamic endpoints (e.g., tumor volume reduction) to correlate exposure with efficacy .

Q. What computational approaches predict the binding affinity of this compound to novel targets like IκB kinase β?

  • Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures from the Protein Data Bank (PDB). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Data Contradiction and Validation

Q. How to address conflicting data on this compound’s synergistic effects with PARP inhibitors?

  • Methodology : Replicate synergy studies using fixed-ratio combinations (e.g., Chou-Talalay method) and calculate combination indices (CI). Include controls for off-target effects (e.g., PARP inhibitor alone) and validate using clonogenic survival assays .

Q. What ethical considerations apply when transitioning from in vitro to in vivo studies of this compound?

  • Methodology : Adhere to institutional animal care guidelines (e.g., 3Rs principle). Justify sample sizes via power analysis and include humane endpoints (e.g., tumor size limits). Document protocols in ethics committee-approved proposals .

Methodological Frameworks

  • Experimental Design : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Data Analysis : Use pathway enrichment tools (e.g., Ingenuity IPA) for multi-omics data integration .

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